2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol 2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol
Brand Name: Vulcanchem
CAS No.: 16049-29-9
VCID: VC21044793
InChI: InChI=1S/C19H26N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13?,14-,18-/m0/s1
SMILES: CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol

2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol

CAS No.: 16049-29-9

Cat. No.: VC21044793

Molecular Formula: C19H26N2O

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol - 16049-29-9

Specification

CAS No. 16049-29-9
Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
IUPAC Name 2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol
Standard InChI InChI=1S/C19H26N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13?,14-,18-/m0/s1
Standard InChI Key AUCOPKHCXOXBJB-NOBWMKPMSA-N
Isomeric SMILES CCC(CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34
SMILES CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34
Canonical SMILES CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator